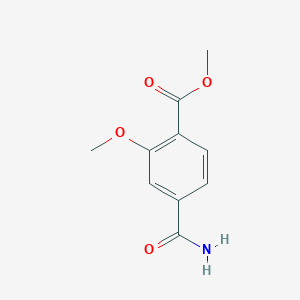
2-cyano-3-fluorophenyl fluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-cyano-3-fluorophenyl fluoranesulfonate” is a complex organic compound that contains a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), and a fluoranesulfonate group (a sulfonate group with a fluorine atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, fluorophenyl, and fluoranesulfonate groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles. The fluoranesulfonate group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyano and fluoranesulfonate groups could make the compound polar and potentially soluble in polar solvents .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it were a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-fluorophenyl fluoranesulfonate involves the reaction of 2-cyano-3-fluorophenol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2-cyano-3-fluorophenol", "fluoranesulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2-cyano-3-fluorophenol to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst", "Add fluoranesulfonyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable organic solvent (e.g. dichloromethane)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] } | |
CAS RN |
2378506-84-2 |
Product Name |
2-cyano-3-fluorophenyl fluoranesulfonate |
Molecular Formula |
C7H3F2NO3S |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



